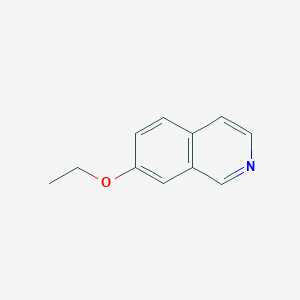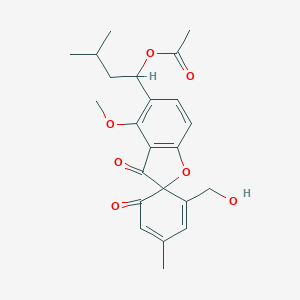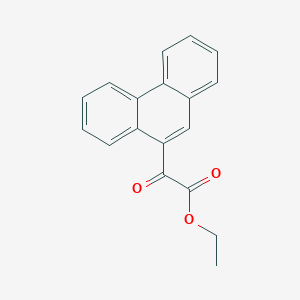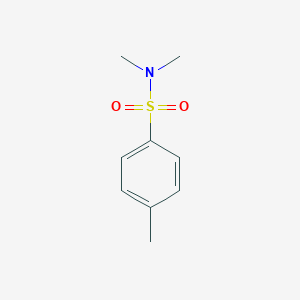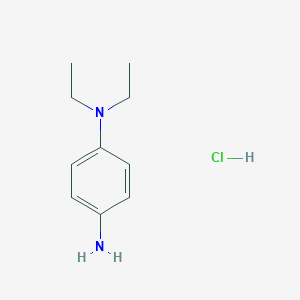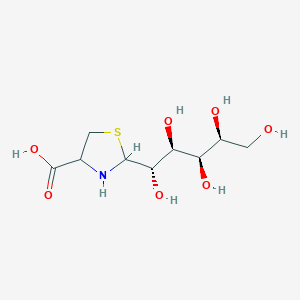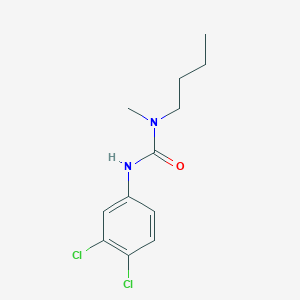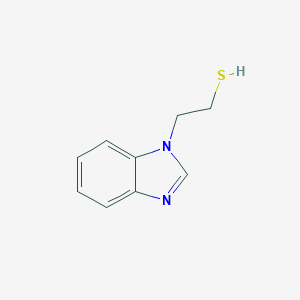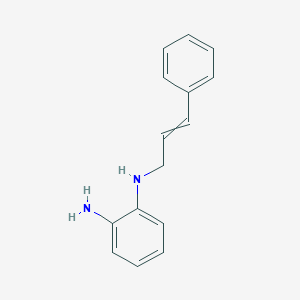
1,2-Benzoldiamines, N1-(3-Phenyl-2-propen-1-yl)-
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Organokatalyse
“1,2-Benzoldiamines, N1-(3-Phenyl-2-propen-1-yl)-” wurde bei der Synthese von Organokatalysatoren verwendet . Organokatalysatoren sind Katalysatoren, die aus nicht-metallischen Elementen bestehen. Sie werden in verschiedenen chemischen Reaktionen eingesetzt, da sie die Reaktionsgeschwindigkeit erhöhen können, ohne selbst verbraucht zu werden.
Synthese bifunktioneller nichtkovalenter Organokatalysatoren
Diese Verbindung wurde in einem vierstufigen Syntheseprozess für bifunktionelle, nichtkovalente Organokatalysatoren verwendet . Diese Organokatalysatoren basieren auf dem chiralen (1R,2R)-Cyclohexan-1,2-diamin-Gerüst, das einen 1,2-Benzoldiamines H-Bindungsdonor enthält .
Michael-Additionsreaktionen
Die aus “1,2-Benzoldiamines, N1-(3-Phenyl-2-propen-1-yl)-” abgeleiteten Organokatalysatoren wurden in der Michael-Addition von Acetylaceton an trans-β-Nitrostyrol getestet . Die Michael-Addition ist ein starkes Werkzeug in der organischen Synthese zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen.
Asymmetrische Organokatalyse
Die Verbindung hat potenzielle Anwendungen in der asymmetrischen Organokatalyse . Asymmetrische Organokatalyse beinhaltet die Verwendung kleiner organischer Moleküle als Katalysatoren, um Asymmetrie in ein anderes Molekül einzubringen.
Synthese aromatischer Amine
“1,2-Benzoldiamines, N1-(3-Phenyl-2-propen-1-yl)-” kann bei der Synthese aromatischer Amine verwendet werden . Aromatische Amine sind eine Klasse von Chemikalien, die eine Aminogruppe enthalten, die an einen aromatischen Kohlenwasserstoff gebunden ist. Sie werden bei der Herstellung von Farbstoffen, Pharmazeutika und Polymeren verwendet.
Entwicklung neuer Katalysatoren
Es wird laufend geforscht, um neue Katalysatoren unter Verwendung von "1,2-Benzoldiamines, N1-(3-Phenyl-2-propen-1-yl)-" zu entwickeln . Diese Katalysatoren könnten möglicherweise in verschiedenen industriellen und chemischen Prozessen eingesetzt werden.
Eigenschaften
IUPAC Name |
2-N-(3-phenylprop-2-enyl)benzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2/c16-14-10-4-5-11-15(14)17-12-6-9-13-7-2-1-3-8-13/h1-11,17H,12,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJTDSOLEQLKCHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCNC2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378003 | |
| Record name | 1,2-Benzenediamine,N1-(3-phenyl-2-propen-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
130964-01-1 | |
| Record name | 1,2-Benzenediamine,N1-(3-phenyl-2-propen-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


